molecular formula C12H16N2 B8731890 4-(Cyclopent-2-en-1-yl)-6-methylbenzene-1,3-diamine CAS No. 111962-98-2

4-(Cyclopent-2-en-1-yl)-6-methylbenzene-1,3-diamine

Cat. No.: B8731890
CAS No.: 111962-98-2
M. Wt: 188.27 g/mol
InChI Key: WHCYMMPFGLGWHD-UHFFFAOYSA-N
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Description

4-(Cyclopent-2-en-1-yl)-6-methylbenzene-1,3-diamine is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

111962-98-2

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

4-cyclopent-2-en-1-yl-6-methylbenzene-1,3-diamine

InChI

InChI=1S/C12H16N2/c1-8-6-10(9-4-2-3-5-9)12(14)7-11(8)13/h2,4,6-7,9H,3,5,13-14H2,1H3

InChI Key

WHCYMMPFGLGWHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)N)C2CCC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 200g (1.64 mol) portion of 2,4-toluenediamine, 162g (1.23 mol, 2,45 equiv) of dicyclopentadiene, 200g (2.78 mol) of pentane, and 20.0g of an amorphous alumina-silica catalyst comprised of 13% alumina and 87% silica were charged to a 1000cc pressure vessel equipped with a mechanical stirrer. The vessel was sealed and purged with nitrogen leaving a 32 psig nitrogen blanket. The vessel contents were heated to 205° C. with stirring and were maintained at that temperature for 22 hours. The contents were cooled to 150° C. and isolated catalyst free by hot filtration. Selective removal of residual hydrocarbons by vacuum distillation and analysis by gas chromatography (GC) provides the following product mixture.
[Compound]
Name
200g
Quantity
1.64 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
162g
Quantity
1.23 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
200g
Quantity
2.78 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
alumina silica
Quantity
20 g
Type
catalyst
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A 200 g (1.64 mol) portion of 2,4-toluenediamine, 162 g (1.23 mol, 2.45 equiv) of dicyclopentadiene, 200 g (2.78 mol) of pentane, and 20.0 g of an amorphous alumina-silica catalyst comprised of 13% alumina and 87% silica were charged to a 1000 cc pressure vessel equipped with a mechanical stirrer. The vessel was sealed and purged with nitrogen leaving a 32 psig nitrogen blanket. The vessel contents were heated to 205° C. with stirring and were maintained at that temperature for 22 hr. The contents were cooled to 150° C. and isolated catalyst free by hot filtration. Selective removal of residual hydrocarbons by vacuum distillation and analysis by gas chromatography (GC) revealed the following product mixture:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
162 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
[Compound]
Name
alumina silica
Quantity
20 g
Type
catalyst
Reaction Step Four

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